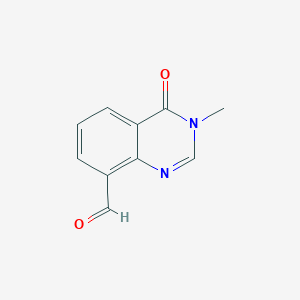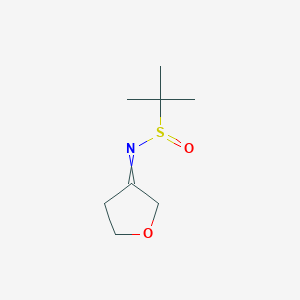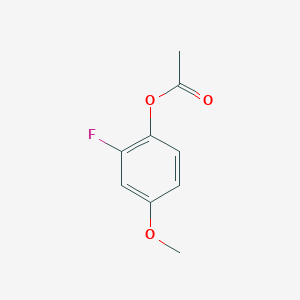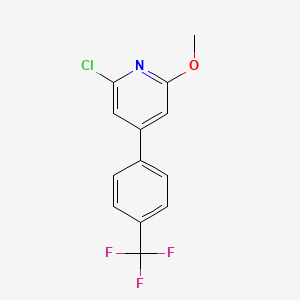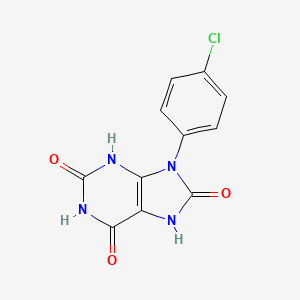
9-(4-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the purine ring system. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione typically involves the condensation of 4-chlorobenzaldehyde with a suitable purine precursor under controlled reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Large-scale reactors and automated systems are employed to control the reaction parameters, such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards.
化学反应分析
Types of Reactions
9-(4-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted purine derivatives.
科学研究应用
9-(4-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as antiviral and anti-inflammatory agents.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 9-(4-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Exhibits antitubercular activity.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: Studied for its anticancer properties.
Uniqueness
9-(4-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione is unique due to its purine-based structure, which distinguishes it from other chlorophenyl derivatives. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
5444-39-3 |
|---|---|
分子式 |
C11H7ClN4O3 |
分子量 |
278.65 g/mol |
IUPAC 名称 |
9-(4-chlorophenyl)-3,7-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C11H7ClN4O3/c12-5-1-3-6(4-2-5)16-8-7(13-11(16)19)9(17)15-10(18)14-8/h1-4H,(H,13,19)(H2,14,15,17,18) |
InChI 键 |
WSURXXZRIHEJDE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)NC(=O)N3)NC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


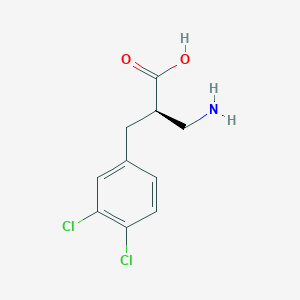
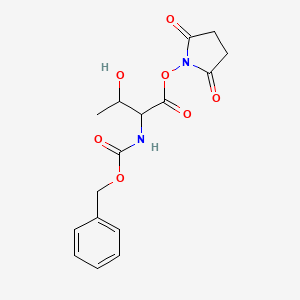
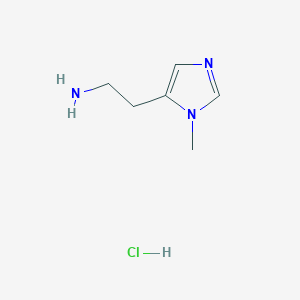
![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13985762.png)
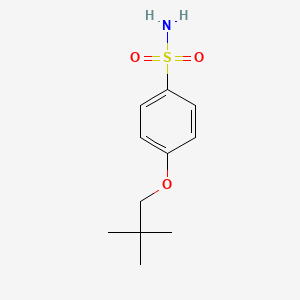
![8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B13985769.png)
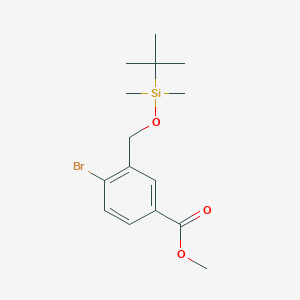
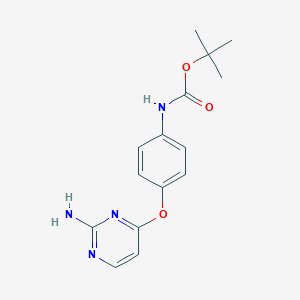
![4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide](/img/structure/B13985781.png)
